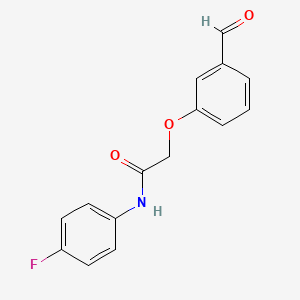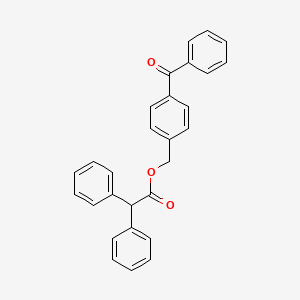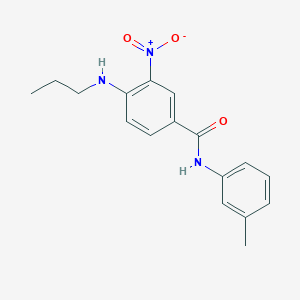![molecular formula C19H19N5O2S B4176534 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4176534.png)
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide
Descripción general
Descripción
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide, also known as PTAC, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTAC is a member of the thiosemicarbazone family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to accumulate in cancer cells, suggesting that it may have a selective cytotoxic effect on cancer cells while sparing normal cells. 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is a relatively easy compound to synthesize, and it exhibits potent biological activity at low concentrations. However, 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is not very soluble in water, which can make it difficult to work with in some experimental settings. In addition, 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has not yet been extensively studied in vivo, so its potential therapeutic applications in humans are not yet fully understood.
Direcciones Futuras
There are several potential directions for future research on 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide. One area of interest is the development of 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide in combination with other chemotherapeutic agents. Finally, further studies are needed to determine the safety and efficacy of 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide in vivo, particularly in animal models of cancer.
Aplicaciones Científicas De Investigación
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13(14-7-3-2-4-8-14)21-19(27)23-22-17(25)12-24-18(26)16-10-6-5-9-15(16)11-20-24/h2-11,13H,12H2,1H3,(H,22,25)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZBUWNPPLJBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4176453.png)
![ethyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4176457.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B4176466.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4176474.png)

![N-[4-(benzyloxy)phenyl]-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4176489.png)
![1-allyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4176494.png)


![1-(4-fluoro-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4176508.png)
![N-cyclohexyl-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4176515.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chlorobenzamide](/img/structure/B4176541.png)
![4-tert-butyl-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4176556.png)